
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine is a complex organic compound that features a thiazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are likely to be employed to improve atom economy, selectivity, and yield .
化学反应分析
Types of Reactions
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution pattern
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
科学研究应用
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and enzymes involved in oxidative stress responses .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that lacks the thiazole ring but shares the tetrahydroisoquinoline core.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a benzyl group instead of the thiazole ring and exhibits different biological activities.
Uniqueness
N,N-Dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazol-2-amine is unique due to the presence of both the thiazole ring and the tetrahydroisoquinoline moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H17N3S |
|---|---|
分子量 |
259.37 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H17N3S/c1-17(2)14-16-13(9-18-14)11-4-3-10-5-6-15-8-12(10)7-11/h3-4,7,9,15H,5-6,8H2,1-2H3 |
InChI 键 |
PVBPKQNIHZJXQQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


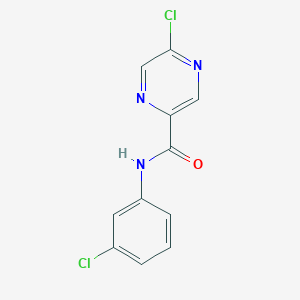
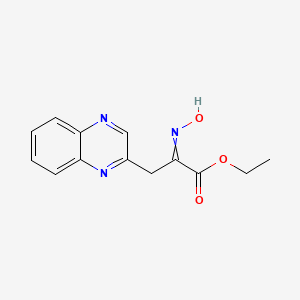
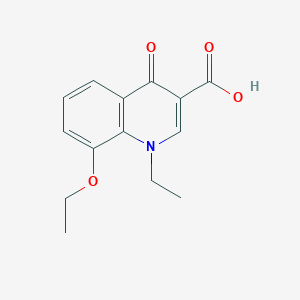
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
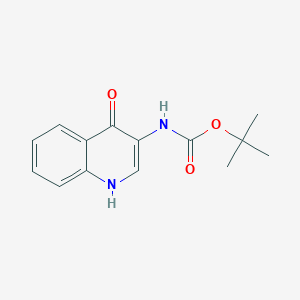




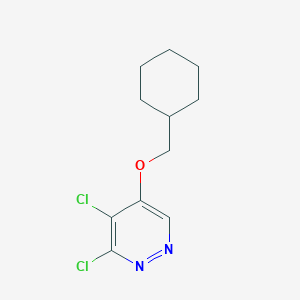

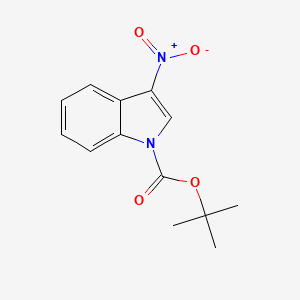
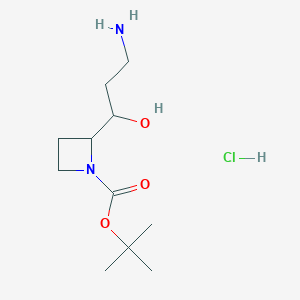
![6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B11854894.png)
